molecular formula C11H15NOS B13727664 O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate

Cat. No.: B13727664
M. Wt: 209.31 g/mol
InChI Key: XFKHNXHCJOPURP-UHFFFAOYSA-N
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Description

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate is an organic compound with the molecular formula C11H15NOS It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a thioate group (–S–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate typically involves the reaction of 3,5-dimethylphenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product .

Industrial Production Methods

For large-scale production, the synthesis can be carried out using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as tertiary amines or metal complexes can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate involves the inhibition of enzymes by binding to their active sites. The compound forms a covalent bond with the enzyme, preventing it from catalyzing its normal reaction. This inhibition can affect various molecular targets and pathways, depending on the specific enzyme involved .

Comparison with Similar Compounds

Similar Compounds

    O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamate: Similar structure but lacks the thioate group.

    N-Methylcarbamothioate: Contains the thioate group but lacks the aromatic ring.

    3,5-Dimethylphenyl isocyanate: Precursor in the synthesis of the compound.

Uniqueness

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate is unique due to the presence of both carbamate and thioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

O-methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate

InChI

InChI=1S/C11H15NOS/c1-8-5-9(2)7-10(6-8)12(3)11(14)13-4/h5-7H,1-4H3

InChI Key

XFKHNXHCJOPURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C(=S)OC)C

Origin of Product

United States

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